2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2 It is known for its applications in various scientific research fields due to its unique chemical properties
Preparation Methods
The synthesis of 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene.
Reaction with Glycine: The 2,5-difluorobenzene is reacted with glycine in the presence of a suitable catalyst to form the intermediate 2-amino-2-(2,5-difluorophenyl)acetic acid.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to active sites, altering the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: This compound has a similar structure but with fluorine atoms at different positions, which may result in different reactivity and biological activities.
2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride: Another isomer with fluorine atoms at the 3 and 4 positions, potentially leading to distinct chemical and pharmacological properties.
Properties
IUPAC Name |
2-amino-2-(2,5-difluorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAHXWGYUWABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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